molecular formula C5H4ClN5O B3367708 2-Chloro-N-hydroxyadenine CAS No. 19152-67-1

2-Chloro-N-hydroxyadenine

Cat. No.: B3367708
CAS No.: 19152-67-1
M. Wt: 185.57 g/mol
InChI Key: OLYQHURYSIGULU-UHFFFAOYSA-N
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Description

2-Chloro-N-hydroxyadenine is a chemical compound with the molecular formula C5H4ClN5O It is a derivative of adenine, where a chlorine atom is substituted at the second position and a hydroxyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-hydroxyadenine typically involves the chlorination of adenine followed by hydroxylation. One common method involves the reaction of adenine with thionyl chloride (SOCl2) to introduce the chlorine atom at the second position. The resulting 2-chloroadenine is then treated with hydroxylamine to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-hydroxyadenine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to form adenine derivatives.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Hydroxylamine: Used for hydroxylation reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted adenine derivatives can be formed.

    Oxidation Products: Oxidized forms of adenine derivatives.

    Reduction Products: Reduced forms of adenine derivatives.

Scientific Research Applications

2-Chloro-N-hydroxyadenine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-hydroxyadenine involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to disruptions in replication and transcription processes. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2’-deoxyadenosine: Another chlorinated adenine derivative with similar biological activities.

    2-Chloro-6-aminopurine: A compound with similar structural features but different biological properties.

    2-Chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)adenine: A nucleoside analog with antiviral properties.

Uniqueness

2-Chloro-N-hydroxyadenine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with nucleic acids and disrupt cellular processes makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

N-(2-chloro-7H-purin-6-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5O/c6-5-9-3-2(7-1-8-3)4(10-5)11-12/h1,12H,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYQHURYSIGULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172679
Record name Adenine, 2-chloro-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19152-67-1
Record name Adenine, 2-chloro-N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC529842
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Adenine, 2-chloro-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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